molecular formula C18H15N3O B11046746 2-(1H-benzimidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)ethanone

2-(1H-benzimidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)ethanone

Cat. No. B11046746
M. Wt: 289.3 g/mol
InChI Key: QPEXIZAGSZXYFV-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these two heterocyclic systems in a single molecule makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)ethanone typically involves the following steps:

    Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of Benzimidazole and Indole: The final step involves the coupling of the benzimidazole and indole moieties. This can be done through a Friedel-Crafts acylation reaction, where the benzimidazole is acylated with an appropriate indole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Solvent selection and recycling, as well as catalyst recovery, would also be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Both the benzimidazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted benzimidazole and indole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)ethanone is not fully understood but is believed to involve interactions with various molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-1-yl)ethanone: Lacks the indole moiety, making it less complex.

    1-(1-methyl-1H-indol-3-yl)ethanone: Lacks the benzimidazole moiety, resulting in different biological activities.

Uniqueness

The presence of both benzimidazole and indole moieties in 2-(1H-benzimidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)ethanone makes it unique compared to its simpler analogs

properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-1-(1-methylindol-3-yl)ethanone

InChI

InChI=1S/C18H15N3O/c1-20-10-14(13-6-2-4-8-16(13)20)18(22)11-21-12-19-15-7-3-5-9-17(15)21/h2-10,12H,11H2,1H3

InChI Key

QPEXIZAGSZXYFV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C43

Origin of Product

United States

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